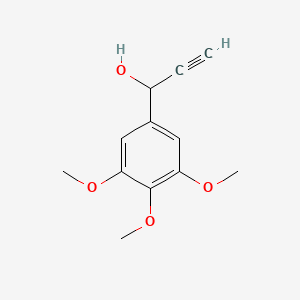

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7,9,13H,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLURCXIOPBRTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol

Classic Organometallic Approaches to Propargylic Alcohol Synthesis

Traditional methods for synthesizing propargylic alcohols rely heavily on stoichiometric organometallic reagents. These approaches are well-established and widely used due to their reliability and straightforward application.

Grignard reactions represent a cornerstone of C-C bond formation. bloomtechz.com The synthesis of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol can be achieved by reacting 3,4,5-trimethoxybenzaldehyde (B134019) with an alkynyl Grignard reagent, such as ethynylmagnesium bromide. In this reaction, the organomagnesium compound adds to the aldehyde's carbonyl group, and subsequent aqueous workup yields the desired secondary alcohol. bloomtechz.com This method is highly versatile, allowing for the introduction of various alkyl or aryl groups onto the trimethoxyphenyl framework. bloomtechz.com

Table 1: Grignard Reagent Addition for Propargylic Alcohol Synthesis

| Reactant A | Reactant B | Product | General Conditions |

|---|

Similar to Grignard reagents, organolithium compounds are powerful nucleophiles for alkynylation reactions. bloomtechz.com Lithium acetylide, often prepared in situ from acetylene (B1199291) and a strong lithium-based base like n-butyllithium or lithium diisopropylamide (LDA), can be used. nih.gov The acetylide anion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. nih.gov For more complex propargylic alcohols, substituted arylalkynes can be deprotonated with LDA to form the corresponding lithium acetylide, which then reacts with the aldehyde. nih.gov Slow addition of the aldehyde to the reaction mixture can improve enantioselectivity when chiral catalysts are employed. organic-chemistry.org

Beyond Grignard and organolithium reagents, other organometallic compounds are utilized for propargylic alcohol synthesis. Organozinc reagents, for instance, are known for their utility in these transformations. wikipedia.org Zinc acetylides can be generated and reacted with aldehydes to form propargylic alcohols. wikipedia.org These reactions can sometimes offer better chemoselectivity compared to their more reactive magnesium or lithium counterparts. wikipedia.org Another powerful, though more complex, stoichiometric organometallic transformation is the Nicholas reaction, which is employed for synthesizing alkynes with functional groups at the propargylic position and is noted for its excellent functional group tolerance. nih.gov

Modern Catalytic Strategies for the Formation of this compound

To overcome the limitations of stoichiometric methods, particularly the generation of large amounts of metallic waste, modern catalytic strategies have been developed. These methods focus on using sub-stoichiometric amounts of a catalyst to promote the addition of alkynes to aldehydes efficiently.

A wide range of transition metals, including zinc, indium, and titanium, have been shown to catalyze the addition of terminal alkynes to aldehydes. organic-chemistry.orgnih.gov For example, zinc(II) triflate (Zn(OTf)₂) in the presence of a chiral ligand like (+)-N-methylephedrine can facilitate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org This system is practical as it tolerates air and moisture and uses commercially available reagents. organic-chemistry.org Similarly, Indium(III) catalysts in combination with BINOL have been used for asymmetric alkynylation of aldehydes with high enantioselectivity. organic-chemistry.org These catalytic systems activate both the alkyne and the aldehyde, facilitating the reaction under mild conditions. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Alkynylation of Aldehydes

| Metal Catalyst | Chiral Ligand/Additive | Key Features |

|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | Practical, tolerates air/moisture, high enantioselectivity. organic-chemistry.org |

| In(III) | BINOL | Catalytic amounts of metal and ligand, broad substrate scope. organic-chemistry.org |

Gold has emerged as a particularly effective and chemoselective catalyst for activating alkynes. ucl.ac.uk Gold(I) complexes can activate the π-system of an alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack. ucl.ac.uk While many gold-catalyzed reactions involve the transformation of pre-formed propargylic alcohols, there are also methods for their synthesis. ucl.ac.uk One approach involves the gold(I)-catalyzed intermolecular propargylation of an aldehyde by a silylated alkyne. nih.gov In this process, a propargylic alcohol intermediate is formed, which can sometimes undergo further reactions like cyclization depending on the substrate and conditions. nih.gov The development of cooperative gold catalysis using chiral bifunctional ligands has even enabled the direct asymmetric net addition of an unactivated propargylic C-H bond to an aldehyde, representing a highly atom-economic route to chiral propargylic alcohols. nih.gov

Transition Metal-Catalyzed Coupling and Addition Reactions

Copper-Catalyzed Alkyne Additions

Copper(I) catalysts are frequently employed for the 1,3-dipolar cycloaddition of azides to terminal alkynes, a reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This methodology can be adapted for the synthesis of propargylic alcohols. The process is believed to proceed through the in-situ formation of a copper acetylide from the terminal alkyne and a Cu(I) salt. beilstein-journals.org This copper acetylide then acts as a nucleophile, attacking the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This reaction is often regioselective, leading primarily to the 1,4-disubstituted triazole product. researchgate.net

Different copper(I) sources and ligands can be used to facilitate this transformation. For instance, mononuclear heteroleptic copper(I) halide complexes have been synthesized and characterized for their catalytic activity. rsc.org The choice of ligand can influence the catalyst's stability and reactivity.

| Catalyst System | Reaction Conditions | Key Features | Yield |

|---|---|---|---|

| Cu(I) salt (e.g., CuI, CuBr) | Typically in the presence of a base and a suitable solvent | Forms a copper acetylide intermediate that adds to the aldehyde. beilstein-journals.org | Good to excellent |

| Mononuclear heteroleptic copper(I) halide complexes | Varies depending on the specific complex | Can offer enhanced stability and catalytic efficiency. rsc.org | Potentially high |

Ruthenium and Palladium-Catalyzed Synthetic Pathways

Ruthenium and palladium complexes are also effective catalysts for the synthesis of propargylic alcohols. mdpi.comru.nl Ruthenium catalysts, such as those with cyclopentadienyl (B1206354) co-ligands, have been utilized in various transformations involving propargyl alcohols. mdpi.com For instance, ruthenium-catalyzed reactions can proceed through the formation of an allenylidene intermediate. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are well-established methods for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. ru.nlorgsyn.org While typically used for coupling alkynes with aryl or vinyl halides, modifications of this methodology can be applied to the synthesis of propargylic alcohols. This can involve the coupling of a terminal alkyne with an appropriate electrophile in the presence of a palladium catalyst and a copper co-catalyst. ru.nl The choice of phosphine (B1218219) ligands is crucial in palladium-catalyzed reactions as it influences the catalyst's activity and selectivity. nih.gov

| Catalyst | Reaction Type | Key Intermediates/Features | Potential Advantages |

|---|---|---|---|

| Ruthenium complexes (e.g., with cyclopentadienyl ligands) | Various, including dimerization and addition reactions | Can involve allenylidene intermediates. mdpi.com | High efficiency and selectivity under mild conditions. rsc.orgnih.govnih.gov |

| Palladium complexes (e.g., PdCl2(PPh3)2) | Cross-coupling reactions (e.g., Sonogashira type) | Involves oxidative addition and reductive elimination steps. ru.nl | Versatility and tolerance of various functional groups. orgsyn.orgrsc.org |

Lewis Acid-Promoted Syntheses of Propargylic Alcohols

Lewis acids play a significant role in promoting the addition of nucleophiles to carbonyl compounds. nih.govnih.gov In the synthesis of this compound, a Lewis acid can activate the 3,4,5-trimethoxybenzaldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. nih.gov This activation facilitates the attack of a weakly nucleophilic alkyne.

Commonly used Lewis acids for this purpose include boron-based compounds like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). rsc.org The mechanism involves the formation of an oxocarbenium ion intermediate, which then reacts with the alkyne. nih.gov The choice of Lewis acid and reaction conditions can influence the stereoselectivity of the reaction. For instance, sterically encumbered Lewis acids can favor the formation of specific diastereomers. mdpi.com

Chemo- and Regioselective Considerations in Synthesis

When synthesizing complex molecules like this compound, chemo- and regioselectivity are critical considerations. scispace.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation. urfu.rumdpi.com

In the context of alkyne additions to 3,4,5-trimethoxybenzaldehyde, the primary challenge is to ensure that the alkyne attacks the carbonyl group rather than engaging in side reactions. The choice of catalyst and reaction conditions is paramount in achieving high chemoselectivity. For example, in copper-catalyzed reactions, the formation of the copper acetylide directs the nucleophilic attack specifically to the carbonyl carbon. beilstein-journals.org

Regioselectivity becomes particularly important when using unsymmetrical alkynes. However, for the synthesis of this compound from acetylene or a protected equivalent, this is not a primary concern. The focus remains on achieving a high yield of the desired propargylic alcohol without significant byproduct formation.

Sustainable and Atom-Economical Synthetic Protocols for this compound

The principles of green chemistry encourage the development of synthetic routes that are both sustainable and atom-economical. mdpi.com For the synthesis of this compound, this involves minimizing waste, using less hazardous reagents, and maximizing the incorporation of all starting materials into the final product.

Catalytic methods are inherently more atom-economical than stoichiometric reactions. The use of highly efficient and recyclable catalysts is a key aspect of sustainable synthesis. Additionally, employing solvent-free reaction conditions or using environmentally benign solvents can significantly reduce the environmental impact of the synthesis. mdpi.com The development of flow chemistry processes can also contribute to a more sustainable and efficient production of propargylic alcohols. nih.govresearchgate.net

Industrial Scale-Up and Process Chemistry Aspects of Propargylic Alcohol Production

The transition from laboratory-scale synthesis to industrial production presents several challenges. nih.gov For the production of this compound, factors such as cost of starting materials and catalysts, reaction safety, and product purification need to be carefully considered.

Chemical Reactivity and Transformations of 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol

Reactions Involving the Propargylic Alcohol Functionality

The propargylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is the site of several important reactions.

Oxidation Reactions to Propargylic Carbonyl Compounds

The secondary alcohol functionality of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol can be oxidized to yield the corresponding α,β-unsaturated ketone, 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-one. This transformation is a key step in the synthesis of various organic compounds. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO₂). Dess-Martin periodinane and Swern oxidation conditions also provide mild and effective alternatives for this transformation. The general reaction is depicted below:

Reactant: this compound

Product: 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-one

Reaction Type: Oxidation

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂), room temperature |

| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂), room temperature |

| Manganese dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or acetone, reflux |

| Dess-Martin periodinane | Dichloromethane (CH₂Cl₂), room temperature |

| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C to rt) |

Reduction Methodologies and Formation of Saturated Analogues

The reduction of this compound can proceed via two main pathways, targeting either the alkyne, the alcohol, or both. Catalytic hydrogenation is a common method to reduce the carbon-carbon triple bond. Depending on the catalyst and reaction conditions, the reduction can be controlled to yield either the corresponding allylic alcohol, 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol, or the fully saturated analogue, 1-(3,4,5-trimethoxyphenyl)propan-1-ol.

For the partial reduction to the alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used to ensure syn-addition of hydrogen, leading to the Z-alkene. Complete saturation to the alkane is achieved using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere.

Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally not effective for reducing the alkyne group but can be used to reduce the carbonyl group if the alcohol is first oxidized to a ketone.

| Reaction Transformation | Reagents and Conditions | Product |

| Partial Reduction of Alkyne to Alkene | H₂, Lindlar's catalyst | 1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol |

| Complete Reduction of Alkyne to Alkane | H₂, Pd/C or PtO₂ | 1-(3,4,5-Trimethoxyphenyl)propan-1-ol |

Functionalization via Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into esters and ethers, allowing for the introduction of various functional groups and protecting groups.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst or a base like pyridine (B92270). For example, reaction with acetic anhydride in the presence of pyridine would yield 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-yl acetate.

Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-methoxy-1-(3,4,5-trimethoxyphenyl)prop-2-yne.

These reactions are crucial for modifying the molecule's properties and for use as protecting groups during multi-step syntheses.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

Propargylic alcohols, such as this compound, are known to undergo acid-catalyzed rearrangement reactions. The most notable of these is the Meyer-Schuster rearrangement. wikipedia.orgrsc.org This reaction converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For a terminal propargylic alcohol like the title compound, the Meyer-Schuster rearrangement yields an α,β-unsaturated aldehyde. wikipedia.org

The reaction mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a carbocation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final α,β-unsaturated carbonyl product. wikipedia.org The use of various acid catalysts, including strong acids or Lewis acids, can facilitate this transformation. wikipedia.org

Reactant: this compound

Product: 3-(3,4,5-Trimethoxyphenyl)prop-2-enal

Reaction Type: Meyer-Schuster Rearrangement

Catalyst: Acid (e.g., H₂SO₄, TsOH)

Reactions at the Alkyne Moiety of this compound

The terminal alkyne functionality provides another reactive site for various addition and coupling reactions.

Hydration Reactions and Ketone Formation

The hydration of the terminal alkyne in this compound follows Markovnikov's rule. This reaction is typically catalyzed by mercury(II) salts in the presence of aqueous acid (e.g., sulfuric acid). The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

The reaction proceeds via the addition of water across the triple bond. The initial enol intermediate, 1-(3,4,5-trimethoxyphenyl)-1-hydroxyprop-1-en-2-ol, is unstable and rearranges to form a β-hydroxy ketone, specifically 1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-one.

| Reaction Step | Intermediate/Product |

| Starting Material | This compound |

| Catalyst/Reagents | H₂SO₄, H₂O, HgSO₄ |

| Intermediate (Enol) | 1-(3,4,5-Trimethoxyphenyl)-1-hydroxyprop-1-en-2-ol |

| Final Product (Keto) | 1-Hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-one |

This transformation provides a method for synthesizing β-hydroxy ketones, which are valuable synthetic intermediates.

Hydrohalogenation and Related Electrophilic Additions

The addition of hydrogen halides (HX) to the carbon-carbon triple bond of this compound is an example of an electrophilic addition reaction. The regioselectivity of this reaction is dictated by the stability of the intermediate carbocation, following Markovnikov's rule. The reaction is initiated by the protonation of the alkyne by the hydrogen halide. savemyexams.com This leads to the formation of a vinyl cation. The stability of this cation is a key factor in determining the orientation of the addition.

In the case of this compound, the proton can add to either the terminal carbon (C-3) or the internal carbon (C-2) of the alkyne. Addition to the terminal carbon would result in a secondary vinyl cation at C-2, which is stabilized by the adjacent aryl group through resonance. Conversely, addition to the internal carbon would lead to a primary vinyl cation at C-3, which is less stable. Therefore, the reaction is expected to proceed via the more stable secondary vinyl cation, leading to the Markovnikov product where the halogen attaches to the more substituted carbon (C-2).

However, the reaction conditions, particularly the concentration of the halide ion, can influence the reaction pathway and the stereochemistry of the product. researchgate.net At high concentrations of bromide, an AdE3 mechanism may become competitive, leading to the anti-Markovnikov product. researchgate.net

| Reactant | Reagent | Expected Major Product | Regioselectivity |

| This compound | HBr (low [Br⁻]) | 2-Bromo-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | Markovnikov |

| This compound | HBr (high [Br⁻]) | 3-Bromo-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | Anti-Markovnikov |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Click Chemistry)

The terminal alkyne functionality of this compound makes it a suitable substrate for various cycloaddition reactions, most notably the [3+2] cycloaddition with azides, often referred to as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction is a powerful tool for the synthesis of 1,2,3-triazoles.

The thermal Huisgen cycloaddition typically requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgresearchgate.net However, the development of "click chemistry" has provided milder and more selective methods. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. organic-chemistry.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed to selectively produce the 1,5-disubstituted triazole regioisomer.

While specific studies on this compound in these reactions are not prevalent, the electronic nature of the trimethoxyphenyl group is not expected to significantly hinder the participation of the alkyne in these cycloadditions. It is important to note that under certain "click" conditions, some propargyl alcohol derivatives have been observed to undergo dimerization instead of the desired cycloaddition. nih.gov

| Reaction Type | Catalyst | Expected Product | Regioselectivity |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-disubstituted triazoles | Low |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | 1,4-Disubstituted 1,2,3-triazole | High (1,4-isomer) |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru | 1,5-Disubstituted 1,2,3-triazole | High (1,5-isomer) |

Alkyne Metathesis and Polymerization Reactions

Alkyne metathesis is a powerful carbon-carbon triple bond forming reaction that can be utilized for both small molecule synthesis and polymerization. 20.210.105escholarship.org Ring-opening alkyne metathesis polymerization (ROAMP) of strained cyclic alkynes and acyclic diene metathesis (ADMET) of terminal diynes are two key polymerization techniques. escholarship.orgwikipedia.orgchemeurope.comnih.govresearchgate.net

For a molecule like this compound, participation in polymerization via alkyne metathesis would first require derivatization to introduce a second alkyne functionality. For instance, esterification or etherification of the hydroxyl group with an alkyne-containing moiety could generate a diyne suitable for ADMET polymerization. The success and properties of the resulting polymer would depend on the catalyst used and the reaction conditions. Recent advancements have led to the development of alcohol-promoted ROAMP, which could be relevant for polymers derived from functionalized propargyl alcohols. nih.govberkeley.edu

Carbon-Carbon Bond Forming Reactions at the Alkyne Terminus

The terminal alkyne of this compound is amenable to several important carbon-carbon bond-forming reactions, including the Sonogashira and Glaser couplings.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgijnc.irnumberanalytics.com This reaction is highly versatile and tolerates a wide range of functional groups, proceeding under mild conditions to form unsymmetrical disubstituted alkynes. wikipedia.org The reaction of this compound with an aryl iodide, for example, would be expected to proceed efficiently to yield the corresponding 1-aryl-3-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol.

The Glaser coupling , on the other hand, is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. organic-chemistry.orgwikipedia.orgsynarchive.comrsc.org Subjecting this compound to Glaser coupling conditions would be expected to yield 1,6-bis(3,4,5-trimethoxyphenyl)-1,6-dihydroxyhexa-2,4-diyne. A variation of this is the Hay coupling, which uses a copper-TMEDA complex and air as the oxidant. organic-chemistry.org

The Cadiot-Chodkiewicz coupling is another important reaction that allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.

| Coupling Reaction | Reactants | Product Type |

| Sonogashira Coupling | This compound + Aryl/Vinyl Halide | Unsymmetrical Disubstituted Alkyne |

| Glaser Coupling | This compound | Symmetrical 1,3-Diyne |

| Cadiot-Chodkiewicz Coupling | This compound + 1-Haloalkyne | Unsymmetrical 1,3-Diyne |

Reactivity and Derivatization of the Trimethoxyphenyl Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The 3,4,5-trimethoxyphenyl group in the target molecule is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. In this symmetrically substituted ring, the 2- and 6- positions are equivalent and are the most likely sites for substitution.

The high electron density of the ring facilitates reactions with a variety of electrophiles. For instance, nitration of the closely related 1,3,5-trimethoxybenzene (B48636) has been shown to yield the trinitro-substituted product under relatively mild conditions. researchgate.net Similarly, halogenation of the trimethoxyphenyl ring in this compound is expected to occur readily, likely leading to substitution at the 2- and/or 6-positions. The specific outcome of these reactions (mono- vs. di-substitution) would depend on the reaction conditions and the stoichiometry of the electrophile used.

| Reaction | Electrophile | Expected Position of Substitution |

| Nitration | NO₂⁺ | 2- and/or 6-position |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 2- and/or 6-position |

| Friedel-Crafts Alkylation/Acylation | R⁺/RCO⁺ | 2- and/or 6-position |

Modification of Methoxy Groups (e.g., Demethylation Strategies)

The methoxy groups on the aromatic ring can be cleaved to the corresponding hydroxyl groups through demethylation. This transformation is synthetically useful for modulating the electronic and biological properties of the molecule. Various reagents can be employed for this purpose, with Lewis acids being particularly common.

Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers. nih.gov Its use is often effective at or below room temperature. nih.gov The reaction likely proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. For polymethoxybenzenes, the regioselectivity of demethylation can sometimes be controlled. For instance, methods for the selective demethylation of the middle methoxy group in ortho-trimethoxybenzene compounds have been developed using catalysts like ZrCl₄. google.com While the 3,4,5-substitution pattern of the target molecule presents a different scenario, the use of specific Lewis acids and controlled reaction conditions could potentially allow for selective demethylation. For example, in some systems, the para-methoxy group can be selectively cleaved. wikipedia.org

| Reagent | Conditions | Outcome |

| BBr₃ | CH₂Cl₂ | Complete demethylation to the corresponding triol |

| ZrCl₄ / Anisole | Room temperature to 60 °C | Potential for selective demethylation |

| MgI₂ | Solvent-free | Potential for selective demethylation |

Article Generation Not Possible Due to Lack of Specific Research Data

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a lack of published research specifically detailing the participation of the chemical compound This compound in multi-component reactions.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Prominent examples of MCRs where propargyl alcohols could theoretically participate include the A³ (aldehyde-alkyne-amine) coupling and various isocyanide-based reactions like the Ugi reaction. These reactions are invaluable for rapidly generating molecular complexity and are widely used in medicinal chemistry and materials science.

Despite the synthetic utility of the propargyl alcohol functional group and the prevalence of the 3,4,5-trimethoxyphenyl moiety in biologically active molecules, a thorough investigation did not yield any specific examples, detailed research findings, or data on the use of this compound as a reactant in such transformations.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline, which requires detailed research findings and data tables for the multi-component reactions of this specific compound. The creation of such an article would necessitate speculative information, which would contravene the principles of scientific accuracy.

Mechanistic and Kinetic Investigations of Reactions Involving 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthetic pathways involving 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol are often characterized by complex rearrangements and additions, with the reaction mechanism being highly dependent on the catalytic system employed. A prominent reaction for propargyl alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comorganicreactions.org For this compound, this rearrangement would lead to the formation of (E/Z)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The classical mechanism proceeds under acidic conditions and involves the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final enone product. wikipedia.org

Transition metal catalysis, particularly with gold complexes, has emerged as a milder and more selective alternative to strong acids for promoting rearrangements of propargylic alcohols. researchgate.netnih.gov Gold(I) catalysts, for instance, can activate the alkyne moiety of this compound, facilitating nucleophilic attack or rearrangement. The generally accepted mechanism for gold-catalyzed Meyer-Schuster rearrangement involves the coordination of the gold catalyst to the alkyne, which lowers the energy barrier for the 1,3-hydroxyl shift. researchgate.net

Beyond the Meyer-Schuster rearrangement, gold catalysts can also facilitate other transformations, such as hydroarylation or cyclization reactions, depending on the reaction conditions and the presence of other nucleophiles. researchgate.net For example, in the presence of an aryl nucleophile, a gold catalyst can promote the formation of triaryl-allenes or diaryl-indenes. researchgate.net

Another significant pathway involves the electrophilic halogenation of propargyl alcohols. These reactions can lead to the formation of α-haloenones or β-haloenones, depending on the reaction conditions and the catalyst used. rsc.org The mechanism often involves the formation of a halonium ion intermediate, followed by rearrangement. rsc.org

The table below illustrates potential reaction pathways for this compound.

| Reaction Type | Catalyst/Reagent | Primary Intermediate | Final Product |

| Meyer-Schuster Rearrangement | H⁺ or Au(I) | Allenol | α,β-Unsaturated Ketone |

| Electrophilic Halogenation | NIS, Au(I) | Halonium ion | α-Iodoenone |

| Reductive Coupling | Ni(0), Aldehyde | Nickeladihydrofuran | Allylic Alcohol |

| Cyclization | BF₃·OEt₂ | Allenic Carbocation | N-Heterocycle (with appropriate nucleophile) |

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for understanding the rates of reaction and the factors that influence them. For reactions involving this compound, kinetic investigations often focus on the rate-determining step of the transformation. In the acid-catalyzed Meyer-Schuster rearrangement, the 1,3-shift of the protonated hydroxyl group is the slow, rate-determining step. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), combined with kinetic simulations, have become powerful tools for investigating the kinetics of complex catalytic cycles. acs.org For a cooperatively catalyzed Meyer-Schuster rearrangement, such studies can elucidate the relative rates of competing pathways and identify the factors that control selectivity. acs.org

The kinetic resolution of propargylic alcohols, including those with aryl substituents, can be achieved through enantioselective reactions. researchgate.net The relative rates of reaction for the two enantiomers of this compound in the presence of a chiral catalyst would determine the efficiency of the resolution.

The following table provides hypothetical kinetic data for the Meyer-Schuster rearrangement of an aryl propargyl alcohol, illustrating the effect of the catalyst on the reaction rate.

| Catalyst | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) |

| H₂SO₄ | 60 | 1.2 x 10⁻⁴ | 25.3 |

| AuCl₃ | 25 | 3.5 x 10⁻³ | 18.7 |

| Vanadium Complex | 60 | 5.8 x 10⁻³ | 20.1 |

Transition State Analysis in Catalyzed Reactions

Transition state theory provides a framework for understanding the energetics of a reaction and the structure of the high-energy transition state that connects reactants and products. numberanalytics.comwikipedia.org In catalyzed reactions of this compound, the catalyst plays a crucial role in lowering the energy of the transition state, thereby accelerating the reaction.

For the Meyer-Schuster rearrangement, computational studies have shown that the transition state for the 1,3-hydroxyl shift involves a highly organized structure where the migrating hydroxyl group is partially bonded to both the propargylic carbon and the terminal alkyne carbon. researchgate.net The presence of a catalyst, such as a gold complex, stabilizes this transition state through coordination with the alkyne. researchgate.net

In nickel-catalyzed reductive coupling reactions of alkynes and aldehydes, the rate- and selectivity-determining step is the oxidative cyclization to form a nickeladihydrofuran intermediate. nih.govnih.gov The geometry of the transition state for this step dictates the stereochemical outcome of the reaction. Strong Lewis acids can accelerate these couplings by coordinating with the aldehyde oxygen in the transition state. nih.gov

The table below summarizes computed activation energies for the key transition states in different catalyzed reactions of a model propargyl alcohol.

| Reaction | Catalyst | Transition State | Calculated ΔG‡ (kcal/mol) |

| Meyer-Schuster Rearrangement | Au(I) | 1,3-Hydroxyl Shift | 15.2 |

| Alkyne-Aldehyde Coupling | Ni(0) | Oxidative Cyclization | 21.5 |

| Cyclization with Thiol | BF₃ | C-S Bond Formation | 18.9 |

Influence of Solvent and Reaction Environment on Reaction Mechanisms

The solvent can have a profound impact on the mechanism and outcome of a chemical reaction. acs.org For reactions involving this compound, the choice of solvent can influence the stability of intermediates and transition states, and in some cases, can even participate in the reaction.

In the cyclization of propargyl alcohols with benzimidazole (B57391) thiols catalyzed by BF₃·OEt₂, the solvent was found to play a crucial role in determining the chemoselectivity. acs.org In a non-coordinating solvent like dichloromethane (B109758) (DCM), the reaction proceeds through a 1,5-hydrogen atom transfer (HAT), while in a coordinating solvent like dimethylformamide (DMF), a different catalytic species is formed, leading to a 1,6-HAT process and a different product. acs.org

For the Meyer-Schuster rearrangement, solvent caging effects have been proposed to stabilize the transition state. wikipedia.org In gold-catalyzed reactions of propargylic alcohols, the solvent can affect the catalyst's activity and the product distribution. For instance, in the reaction of propargylic alcohols with aryl nucleophiles, the choice of solvent can influence whether the product is a triaryl-allene or a diaryl-indene. researchgate.net

The following table illustrates the effect of solvent on the product distribution in a hypothetical gold-catalyzed reaction of this compound with an aryl nucleophile.

| Solvent | Dielectric Constant (ε) | Product A (Allene) Yield (%) | Product B (Indene) Yield (%) |

| Toluene | 2.4 | 85 | 15 |

| Dichloromethane | 9.1 | 60 | 40 |

| Acetonitrile | 37.5 | 20 | 80 |

| Methanol | 32.7 | 95 (as methoxy-allene) | 5 |

Intermediate Characterization and Spectroscopic Evidence for Reaction Pathways

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for this purpose.

In the study of reactions involving this compound, intermediates such as allenol species in the Meyer-Schuster rearrangement or metal-bound intermediates in catalyzed reactions are often transient and difficult to isolate. However, their presence can sometimes be inferred from trapping experiments or by using specialized spectroscopic techniques.

For example, in the gold-catalyzed dihalohydration of propargylic alcohols, the reaction is proposed to proceed through a 5-halo-1,3-oxazine intermediate, which could potentially be detected by NMR or mass spectrometry under carefully controlled conditions. nih.gov The ¹H NMR and ¹³C NMR spectra of the starting material, this compound, and the final products provide crucial information for structural elucidation and can offer clues about the reaction pathway. The characteristic signals of the trimethoxyphenyl group (singlets for the methoxy (B1213986) protons and aromatic protons) would be present in both the reactant and the product, while the signals for the propargylic proton and the alkyne would be absent in the rearranged product. mdpi.comnih.gov

The table below lists the expected characteristic ¹H NMR chemical shifts for this compound and its Meyer-Schuster rearrangement product.

| Compound | Functional Group | Proton | Expected Chemical Shift (δ, ppm) |

| This compound | Methoxy | -OCH₃ | ~3.8 (s, 9H) |

| Aromatic | Ar-H | ~6.5 (s, 2H) | |

| Propargylic | -CH(OH)- | ~5.4 (d, 1H) | |

| Alkyne | ≡C-H | ~2.6 (d, 1H) | |

| (E/Z)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one | Methoxy | -OCH₃ | ~3.9 (s, 9H) |

| Aromatic | Ar-H | ~7.0 (s, 2H) | |

| Vinylic | =CH₂ | ~6.0-6.5 (m, 2H) | |

| Vinylic | =CH- | ~7.2 (m, 1H) |

Theoretical and Computational Chemistry Studies on 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol

Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO Analysis)

A fundamental approach to understanding the electronic behavior of a molecule is through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol, a detailed HOMO-LUMO analysis would be performed using computational methods like Density Functional Theory (DFT). mdpi.com Such a study would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich 3,4,5-trimethoxyphenyl ring, which can donate electron density. Conversely, the LUMO might be distributed over the propargyl alcohol moiety, particularly the alkyne's π-antibonding orbitals. The specific energy values for HOMO, LUMO, and the energy gap would require dedicated quantum chemical calculations, which are not currently available in published literature. These calculations would also inform predictions of the molecule's electrophilic and nucleophilic sites, guiding the understanding of its potential chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. Conformational analysis involves mapping the molecule's potential energy surface (PES) as a function of these rotational degrees of freedom (dihedral angles). q-chem.comuni-rostock.de The key rotatable bonds in this molecule are the C-C bond connecting the phenyl ring to the chiral carbinol center and the C-O bond of the hydroxyl group.

A computational PES scan would identify the most stable conformations (energy minima) and the energy barriers (transition states) between them. q-chem.comuni-rostock.de This analysis would reveal the preferred spatial arrangement of the trimethoxyphenyl group relative to the propynol (B8291554) side chain. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or during crystal formation. However, specific studies detailing the conformational landscape of this compound have not been reported.

Intermolecular Interactions and Supramolecular Assembly Predictions

The hydroxyl (-OH) group and the oxygen atoms of the methoxy (B1213986) groups in this compound can act as hydrogen bond donors and acceptors, respectively. The aromatic ring can participate in π-π stacking and C-H···π interactions. These non-covalent forces are fundamental to predicting how molecules will interact with each other in the solid state or in solution, leading to the formation of supramolecular assemblies. tue.nl

Computational modeling can predict the geometry and energy of these interactions. For instance, Hirshfeld surface analysis is a common method to visualize and quantify intermolecular contacts in a crystal structure. While no crystal structure for this specific compound is publicly available to perform such an analysis, theoretical predictions could model dimers and larger clusters to identify the most likely modes of self-assembly. Such simulations are vital for materials science and drug development, but specific predictive studies for this compound are absent from the literature.

Reaction Pathway Modeling and Energetics

Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. mdpi.commasterorganicchemistry.com For example, the propargyl alcohol moiety can undergo various transformations, such as oxidation, reduction, or addition reactions. wikipedia.org Reaction pathway modeling would involve identifying the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing determination of the reaction's feasibility and kinetics. For instance, the Meyer-Schuster rearrangement, a common reaction for secondary and tertiary propargylic alcohols, could be modeled to understand its mechanism and energetics for this specific substrate. wikipedia.org To date, no such specific reaction modeling studies have been published for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Derivations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. nih.gov This is achieved by calculating a set of numerical parameters, known as molecular descriptors, and using statistical methods to find a correlation with an experimentally measured reactivity parameter.

Topological descriptors are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. Steric descriptors, on the other hand, relate to the 3D arrangement of the atoms. For this compound, these would include parameters like molecular weight, atom count, and rotatable bond count. While these are fundamental properties, their use in a specific QSRR model for this compound has not been documented.

Table 1: Computed Topological and Steric Descriptors

| Descriptor | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Heavy Atom Count | 16 |

| Rotatable Bond Count | 4 |

Data sourced from public chemical databases.

Electronic descriptors quantify aspects of the molecule's electronic structure. These include dipole moment, polarizability, and orbital energies (HOMO/LUMO). These descriptors are often correlated with reactivity in specific types of reactions. For example, the HOMO energy might be correlated with the rate of an oxidation reaction, while the LUMO energy might correlate with the rate of a reduction. A QSRR study would involve calculating these descriptors for a series of related compounds and building a statistical model to predict their reactivity. No such specific QSRR derivations for this compound are available in the scientific literature.

Table 2: Computed Electronic and Physicochemical Descriptors

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area | 47.9 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Data sourced from public chemical databases.

1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol As a Precursor in Complex Molecule Synthesis

Applications in Natural Product Synthesis Scaffolds

Natural products have long served as a primary source of inspiration for the development of new therapeutic agents. The structural complexity and biological activity of these compounds make them attractive targets for total synthesis. The 3,4,5-trimethoxyphenyl motif is a recurring structural feature in a number of biologically active natural products, particularly those exhibiting anticancer and anti-inflammatory properties. This has led to considerable interest in developing synthetic routes to molecules that incorporate this scaffold.

While direct applications of 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol in the total synthesis of specific natural products are not extensively documented in readily available literature, the general reactivity of 1-aryl propargylic alcohols suggests its potential. For instance, one-pot, two-stage syntheses of 3-hydroxycarbazoles, which are structural motifs found in various natural products, have been developed using 1-aryl propargylic alcohols as key starting materials. mdpi.com In these reactions, the propargylic alcohol first couples with an indole-2-carbonyl compound, followed by a palladium-catalyzed hydroxylative benzannulation. mdpi.com This type of cascade reaction, which allows for the rapid construction of polycyclic systems, highlights the utility of propargyl alcohols in generating complex scaffolds from simpler precursors. mdpi.com

The general synthetic strategies involving propargyl alcohols in natural product synthesis often leverage their ability to undergo various transformations, including rearrangements, cyclizations, and cycloadditions, to build intricate molecular frameworks. nih.gov The presence of the 3,4,5-trimethoxyphenyl group in this compound makes it a particularly attractive precursor for the synthesis of natural product analogues containing this key pharmacophore.

Utilization in the Construction of Heterocyclic Compound Libraries

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of efficient methods for the synthesis of diverse libraries of heterocyclic compounds is therefore a critical aspect of drug discovery. Propargyl alcohols are highly versatile building blocks for the synthesis of a wide range of nitrogen and oxygen-containing heterocycles. researchgate.net Their utility stems from the ability of the alkyne and alcohol functionalities to participate in a variety of cyclization reactions. researchgate.net

The transformation of propargyl alcohols into heterocyclic systems can be achieved through several mechanistic pathways, including those involving the formation of carbocation intermediates, electrophilic activation of the alkyne, or nucleophilic participation of the alcohol. sci-hub.se These reactions can be catalyzed by various metals or acids, leading to the formation of diverse heterocyclic scaffolds such as furans, pyrroles, pyridines, and more complex fused systems. researchgate.netsci-hub.se

For example, the reaction of propargyl alcohols with nitrogen-heterocycles can lead to the formation of functionalized pyrroles through a 5-exo-dig cyclization/isomerization sequence. researchgate.net Similarly, dehydrative [3+3] annulation reactions between 2-indolylmethanols and propargylic alcohols, in the presence of a Lewis acid catalyst, can be used to construct carbazole (B46965) rings. researchgate.net While specific examples detailing the use of this compound in large-scale library synthesis are not prevalent in the searched literature, the established reactivity of propargyl alcohols strongly supports its potential as a valuable precursor for generating libraries of heterocyclic compounds bearing the 3,4,5-trimethoxyphenyl moiety.

Below is a table summarizing some of the heterocyclic systems that can be potentially synthesized from propargyl alcohol precursors:

| Heterocyclic System | Synthetic Approach | Catalyst/Reagent Example |

| Furan | 5-Exo-dig cyclization | Ca(OTf)₂/nBu₄NPF₆ sci-hub.se |

| Pyrrole | Intramolecular cyclization of N-propargylic β-enaminones | Cs₂CO₃ researchgate.net |

| Carbazole | Dehydrative [3+3] annulation with 2-indolylmethanols | Lewis Acid researchgate.net |

| Indenodithiocines | Reaction with dithioacetals | InCl₃ sci-hub.se |

Role in the Stereocontrolled Synthesis of Chiral Derivatives

The three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. Consequently, the development of methods for the stereocontrolled synthesis of chiral molecules is of paramount importance in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which often exhibits the desired therapeutic effect while its counterpart may be inactive or even harmful.

The synthesis of chiral propargyl alcohols is a well-established field, with numerous catalytic asymmetric methods available for the addition of alkynes to aldehydes. nih.gov While the focus of this article is on the use of this compound as a precursor, it is important to note that its own synthesis can be achieved in an enantioselective manner. Once obtained in a chiral form, this propargyl alcohol can serve as a valuable building block for the synthesis of more complex chiral molecules.

The stereocenter bearing the hydroxyl group in a chiral propargyl alcohol can direct the stereochemical outcome of subsequent reactions. For instance, the asymmetric synthesis of natural products often relies on the use of chiral precursors to introduce key stereocenters. The development of catalytic asymmetric reactions that utilize chiral propargyl alcohols as starting materials is an active area of research. nih.gov Although specific examples of stereocontrolled reactions starting directly from this compound were not identified in the provided search results, the general principles of asymmetric synthesis suggest that a chiral version of this compound would be a highly useful intermediate for the enantioselective synthesis of complex molecules containing the 3,4,5-trimethoxyphenyl group.

Derivatization for Advanced Organic Frameworks

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and porous organic frameworks (POFs), are a class of materials characterized by their high porosity and tunable structures. These materials have garnered significant attention for a wide range of applications, including gas storage, separation, and catalysis. The properties of these frameworks are largely determined by the nature of the organic linkers used in their construction.

The functionalization of these organic linkers is a key strategy for tailoring the properties of the resulting frameworks. rsc.orgresearchgate.net The introduction of specific functional groups into the linker molecules can enhance their affinity for certain guest molecules, introduce catalytic activity, or modify their physical properties. mdpi.com

Alkynes are a particularly interesting functional group to incorporate into the linkers of organic frameworks. escholarship.org The triple bond can serve as a reactive handle for post-synthetic modification, allowing for the introduction of additional functionality after the framework has been assembled. This approach provides a powerful tool for fine-tuning the properties of the material without having to synthesize a new linker from scratch. escholarship.org

While the direct use of this compound as a linker in the synthesis of MOFs or other advanced frameworks is not explicitly described in the available literature, its structure suggests potential utility. The propargyl alcohol functionality could be derivatized to incorporate coordinating groups, such as carboxylic acids or nitrogen heterocycles, which are necessary for framework construction. The presence of the alkyne would then provide a site for post-synthetic modification, enabling the introduction of a wide range of chemical functionalities into the pores of the resulting material.

The following table outlines the potential roles of functional groups in advanced organic frameworks:

| Functional Group | Potential Role in Organic Frameworks |

| Carboxylic Acid | Coordination to metal centers to form the framework structure. |

| Nitrogen Heterocycles | Coordination to metal centers; potential for basic catalysis. |

| Alkyne | Site for post-synthetic modification via click chemistry or other alkyne-specific reactions. escholarship.org |

| 3,4,5-Trimethoxyphenyl | Can influence the framework's hydrophobicity and interactions with guest molecules. |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol and Its Derivatives

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, multi-dimensional NMR experiments are required for the unambiguous assignment of complex structures like 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol. wpmucdn.com

Research Findings: Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. columbia.edu For this compound, HSQC would show clear cross-peaks connecting the methoxy (B1213986) protons to the methoxy carbons, the aromatic protons to their respective carbons, and the carbinol proton (H-1) to its carbon (C-1).

Correlations from the aromatic protons (H-2', H-6') to the quaternary aromatic carbons (C-1', C-3', C-4', C-5').

A critical correlation from the carbinol proton (H-1) to the aromatic carbon C-1', confirming the connection of the propargyl unit to the trimethoxyphenyl ring.

Correlations from the carbinol proton (H-1) to the alkyne carbons (C-2, C-3).

Correlations from the methoxy protons to their respective aromatic carbons (C-3', C-4', C-5').

Together, these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

| Position | Atom Type | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 1 | CH | ~5.40 | ~64.0 | C-2, C-3, C-1', C-2', C-6' |

| 2 | C (alkyne) | - | ~84.0 | - |

| 3 | CH (alkyne) | ~2.60 | ~75.0 | C-1, C-2 |

| 1' | C (quat.) | - | ~135.0 | - |

| 2', 6' | CH | ~6.70 | ~104.0 | C-1', C-3', C-4', C-5' |

| 3', 5' | C (quat.) | - | ~153.5 | - |

| 4' | C (quat.) | - | ~138.0 | - |

| 4'-OCH₃ | CH₃ | ~3.85 | ~56.2 | C-4' |

| 3',5'-OCH₃ | CH₃ | ~3.90 | ~60.8 | C-3', C-5' |

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. This technique is invaluable for establishing precise bond lengths, bond angles, and torsional angles, as well as for analyzing the arrangement of molecules within a crystal lattice, which is governed by intermolecular interactions. nih.gov

Research Findings: While the specific crystal structure for this compound is not widely reported, analysis of closely related derivatives containing the 3,4,5-trimethoxyphenyl moiety reveals key structural features. For instance, studies on chalcone (B49325) derivatives show that the trimethoxyphenyl ring is typically planar. nih.govnih.gov The crystal packing in such compounds is often stabilized by a network of weak intermolecular interactions, such as C–H···O contacts involving the methoxy groups and other oxygen atoms in the structure. nih.govresearchgate.net These interactions dictate the supramolecular assembly and influence the material's bulk properties. ias.ac.in Analysis of the crystal structure of a derivative like (E)-1-(2,4,6-trimethoxyphenyl)pent-1-en-3-one highlights how intermolecular contacts between methoxy groups can lead to the formation of dimers, which then assemble into sheets via weak C-H···O hydrogen bonds. researchgate.net

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| (E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₂₀H₂₂O₆ | Monoclinic | P2₁/c | Weak C–H···O contacts | nih.gov |

| 1-Phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₄ | Monoclinic | P2₁/c | No strong interactions reported | nih.gov |

Mass Spectrometry for Reaction Intermediate Detection and Mechanistic Pathway Delineation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of synthetic chemistry, it is a powerful tool for monitoring reaction progress, identifying products, and detecting transient intermediates, thereby providing crucial evidence for proposed reaction mechanisms. purdue.edu Techniques like electrospray ionization (ESI-MS) are particularly useful as they can transfer ions from solution into the gas phase with minimal fragmentation.

Research Findings: For the synthesis of this compound, which typically involves the addition of an alkynyl nucleophile to 3,4,5-trimethoxybenzaldehyde (B134019), ESI-MS can be used to monitor the reaction in real-time. organic-chemistry.org The disappearance of the aldehyde starting material and the appearance of the product's molecular ion peak would signify reaction completion.

Furthermore, in subsequent reactions involving the propargyl alcohol, MS can be used to delineate mechanistic pathways. For example, during an oxidation reaction, intermediates such as the corresponding propargyl aldehyde or ketone could be detected. Similarly, in metabolic studies, MS is used to identify various biotransformation products. Studies on the metabolism of the parent compound, propargyl alcohol, have successfully used MS to identify metabolites formed through processes like glucuronide conjugation and oxidation. nih.gov This approach allows researchers to map out complex reaction networks and understand the compound's reactivity and metabolic fate.

Chiroptical Spectroscopy for Stereochemical Assignment and Enantiopurity Analysis

Since this compound possesses a stereocenter at the carbinol carbon (C-1), it exists as a pair of enantiomers (R and S). Determining the absolute configuration of a chiral molecule is a critical task. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), provides a powerful, non-destructive method for this purpose. acs.orgchiralabsxl.com

Research Findings: The modern approach to absolute configuration assignment combines experimental ECD measurements with quantum chemical calculations. nih.govacs.org The process involves:

Conformational Search: The three-dimensional structures of both the (R) and (S) enantiomers are modeled, and a thorough conformational analysis is performed to identify all low-energy conformers.

ECD Spectrum Calculation: Using Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectrum for each conformer is calculated. nih.govresearchgate.net

Boltzmann Averaging: The final theoretical ECD spectra for the (R) and (S) enantiomers are generated by averaging the spectra of their respective conformers, weighted according to their Boltzmann population distribution.

Comparison: The experimental ECD spectrum of the synthesized sample is then compared to the two calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

In addition to absolute configuration, ECD can also be used to assess enantiopurity. The intensity of the ECD signal (specifically the Cotton effect) is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By creating a calibration curve with samples of known enantiopurity, the ee of an unknown sample can be determined rapidly. nih.gov

Potential Applications of 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol in Materials Science and Chemical Biology Non Clinical Focus

Integration into Polymer Architectures and Monomer Design for Advanced Materials

The structure of 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol is well-suited for its use as a "clickable" monomer or functionalizing agent in polymer synthesis. researchgate.net The terminal alkyne of the propargyl group serves as a highly efficient reactive site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com This allows for the precise and efficient incorporation of the molecule into polymer chains.

As a monomer, it can be copolymerized with other monomers to create polymers with pendant 3,4,5-trimethoxyphenyl groups. These groups can significantly influence the properties of the resulting material, such as thermal stability, solubility, and mechanical strength. rawsource.com Alternatively, the hydroxyl group can be used for esterification to create acrylate (B77674) or methacrylate (B99206) monomers suitable for controlled radical polymerization (CRP) techniques like ATRP or RAFT. researchgate.netrsc.org

The molecule can also be used in post-polymerization modification. researchgate.net Polymers already containing azide (B81097) functional groups can be readily modified by "clicking" this compound onto the polymer backbone. This strategy allows for the creation of functional materials where the density and distribution of the trimethoxyphenyl moiety can be precisely controlled, enabling the tailoring of the polymer's properties for specific high-performance applications in electronics or coatings. rawsource.com For instance, the esterification of poly(3-hydroxyalkanoates) with propargyl alcohol yields a "clickable" terminal alkyne, which can then be used to graft other molecules, a strategy applicable to this compound. taylorandfrancis.com

| Component | Functionality | Application in Polymer Synthesis | Potential Impact on Polymer Properties |

|---|---|---|---|

| Terminal Alkyne (Propargyl Group) | "Clickable" Handle | - Monomer for CuAAC polymerization

| - Enables precise control over polymer architecture

|

| Hydroxyl Group | Reactive Site for Esterification | - Conversion into acrylate/methacrylate monomers for CRP

| - Introduces degradable linkages

|

| 3,4,5-Trimethoxyphenyl Group | Pendant Functional Group | - Incorporated as a side chain during polymerization | - Modifies solubility and thermal stability

|

Precursor for Advanced Organic Materials (e.g., optical, electronic, self-assembling systems)

The distinct electronic and structural features of this compound make it an attractive precursor for advanced organic materials.

Optical Materials: The 3,4,5-trimethoxyphenyl group is electron-rich and can act as an effective electron donor. When combined with a suitable electron-accepting group through the π-conjugated alkyne bridge, it can form a donor-π-acceptor (D-π-A) system. Such systems are known to exhibit significant third-order nonlinear optical (NLO) properties, which are crucial for applications in optical switching and data processing. tandfonline.com Studies on phthalocyanines substituted with 3,4,5-trimethoxyphenyl groups have demonstrated their potential in NLO applications, revealing robust coefficients and suggesting suitability for optical limiting. nih.gov

Electronic Materials: The conjugated system formed by the aromatic ring and the alkyne bond can facilitate charge transport. Molecules with these features are investigated for use in organic semiconductors. The trimethoxyphenyl group can also influence the molecular packing in the solid state, which is a critical factor for charge mobility in thin-film devices. Theoretical calculations on related phthalocyanines show that the trimethoxyphenyl moiety contributes to the highest occupied molecular orbital (HOMO), and such substitutions can modulate the HOMO-LUMO gap, a key parameter in electronic materials. nih.gov

Self-Assembling Systems: The molecule possesses functionalities that can drive spontaneous organization into ordered structures. The flat, aromatic trimethoxyphenyl ring is prone to π-π stacking interactions, while the hydroxyl group and the alkyne can participate in hydrogen bonding. rsc.orgunito.it This combination of directional hydrogen bonds and broader stacking interactions can lead to the formation of supramolecular polymers or liquid crystalline phases. The self-recombination of propargyl radicals to form aromatic rings highlights the inherent tendency of such fragments to form stable, structured systems. nih.govresearchgate.net

| Structural Feature | Property | Potential Application Area |

|---|---|---|

| Electron-rich Trimethoxyphenyl Ring | Electron-donating character | Nonlinear Optical (NLO) Materials |

| Conjugated Phenyl-Alkyne System | Charge transport capability | Organic Semiconductors |

| Aromatic Ring and Polar Groups (-OH, -C≡CH) | Potential for π-stacking and hydrogen bonding | Self-Assembling Systems, Liquid Crystals |

Development as Probes for Mechanistic Studies in Chemical Biology

In the non-clinical context of chemical biology, this compound is an ideal candidate for development as a chemical probe to investigate complex biological systems. This utility stems from the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.orgnih.gov

The terminal alkyne serves as a bioorthogonal chemical reporter. medchemexpress.comthermofisher.com It is a small, non-perturbative handle that can be readily detected through CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing tag (e.g., a fluorescent dye or biotin). wikipedia.orgwebsite-files.com This "click" reaction allows for the specific and covalent labeling of the probe after it has interacted with its biological target. nih.govresearchgate.net

Crucially, the 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization, such as colchicine (B1669291) and combretastatin (B1194345) A-4. nih.govnih.gov These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. researchgate.netbohrium.com Given that this compound contains this key TMP ring, it is hypothesized to act as a tubulin-binding agent.

By combining the tubulin-targeting TMP group with the "clickable" alkyne handle, the compound can be used as a probe for activity-based protein profiling. Researchers could treat cells with the compound, allow it to bind to tubulin, and then lyse the cells and use a fluorescent azide to "click" onto the probe. This would allow for the visualization and quantification of target engagement, helping to elucidate the mechanisms of tubulin binding and microtubule disruption in a research setting. nih.gov

| Molecular Component | Function | Principle of Action |

|---|---|---|

| 3,4,5-Trimethoxyphenyl (TMP) Group | Targeting Moiety | Mimics the pharmacophore of known colchicine-site tubulin inhibitors, directing the probe to bind to tubulin. nih.govnih.gov |

| Terminal Alkyne | Bioorthogonal Handle / Chemical Reporter | Allows for covalent labeling via highly specific and efficient "click" reactions with azide-functionalized tags (e.g., fluorophores). wikipedia.orgacs.org |

| Complete Molecule | Activity-Based Probe | Enables the specific labeling and study of tubulin to investigate mechanisms of polymerization and inhibitor binding. |

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The structure of this compound makes it a compelling candidate for building such assemblies.

The formation of supramolecular structures is driven by a combination of intermolecular interactions:

π-π Stacking: The electron-rich 3,4,5-trimethoxyphenyl ring can readily engage in π-π stacking interactions with other aromatic systems. nih.gov

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) groups and the π-system of the alkyne can act as hydrogen bond acceptors. helsinki.fi The interplay between hydrogen bonding and π-stacking is known to be a critical factor in governing molecular self-assembly. rsc.orgnih.gov

These interactions could enable the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures, such as fibers, sheets, or porous networks.

Furthermore, the molecule is a suitable candidate for host-guest chemistry. It can act as a "guest" that binds within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. The binding would likely be driven by hydrophobic interactions involving the trimethoxyphenyl group fitting into the host's nonpolar cavity, potentially supplemented by hydrogen bonding with the host's rim. The 3,4,5-trimethoxyphenyl group has been shown to effectively bind within DNA grooves, demonstrating its capacity for insertion into molecular hosts. nih.govrsc.org The formation of such host-guest complexes could be used to modulate the molecule's solubility, protect it from degradation, or control its release in responsive material systems.

| Interaction Type | Participating Moiety | Potential Application |

|---|---|---|

| π-π Stacking | 3,4,5-Trimethoxyphenyl Ring | - Formation of columnar liquid crystals

|

| Hydrogen Bonding | -OH group (donor)

| - Directing the formation of supramolecular polymers

|

| Host-Guest Interactions | Entire Molecule (as Guest) | - Encapsulation by macrocyclic hosts (e.g., cyclodextrins)

|

Future Research Directions and Emerging Paradigms for 1 3,4,5 Trimethoxyphenyl 2 Propyn 1 Ol

Innovations in Asymmetric Synthesis of Chiral Propargylic Alcohols

The generation of enantiomerically pure propargylic alcohols is of paramount importance for their application in pharmaceuticals and fine chemicals. nih.gov Future research is intensely focused on developing more efficient, selective, and practical catalytic systems for the asymmetric synthesis of chiral propargylic alcohols like 1-(3,4,5-trimethoxyphenyl)-2-propyn-1-ol.

Key areas of innovation include the development of novel metal-ligand complexes and organocatalysts for the asymmetric addition of terminal alkynes to aldehydes. nih.govorganic-chemistry.org For instance, zinc-based catalysts, often used in conjunction with chiral ligands like N-methylephedrine or ProPhenol, have demonstrated high yields and enantioselectivities in the synthesis of a wide range of propargylic alcohols. organic-chemistry.orgnih.gov The development of these methodologies allows for the synthesis of enantioenriched propargylic alcohols which are versatile synthetic intermediates. nih.gov

Another promising strategy is the kinetic resolution of racemic propargylic alcohols. This approach involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Recently, a highly efficient kinetic resolution of tertiary propargylic alcohols using a Palladium/H+-cocatalyzed system has been reported, achieving remarkable enantioselectivities (93–>99% ee) under mild conditions. N-heterocyclic carbene (NHC)-catalyzed enantioselective acylation also represents a novel method for the kinetic resolution of acyclic tertiary propargylic alcohols. acs.org

Dynamic kinetic resolution (DKR) presents an even more efficient alternative, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This process combines the enzymatic resolution of the alcohol with an in-situ metal-catalyzed racemization of the slower-reacting enantiomer. mdpi.com Vanadium-based catalysts have been particularly effective for the racemization step in the DKR of propargylic alcohols. mdpi.com

| Catalytic System | Approach | Substrate Scope | Typical Enantioselectivity (ee) | Reference(s) |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Asymmetric Alkynylation | Aldehydes | High | organic-chemistry.org |

| Zinc / ProPhenol Ligand | Asymmetric Alkynylation | Aryl, Aliphatic, α,β-Unsaturated Aldehydes | High | nih.gov |

| Pd / H⁺ / Chiral Ligand | Kinetic Resolution | Tertiary Propargylic Alcohols | 93–>99% | |

| Vanadium Catalyst / Lipase | Dynamic Kinetic Resolution | Secondary Propargylic Alcohols | 81–99% | mdpi.com |

| In(III) / BINOL | Asymmetric Alkynylation | Aldehydes | High | organic-chemistry.org |

Sustainable and Biocatalytic Approaches for its Synthesis and Derivatization

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. mdpi.com For a molecule like this compound, this translates into developing biocatalytic and chemoenzymatic pathways that operate under mild conditions, reduce waste, and avoid the use of toxic heavy metals. nih.govmdpi.comresearchgate.net